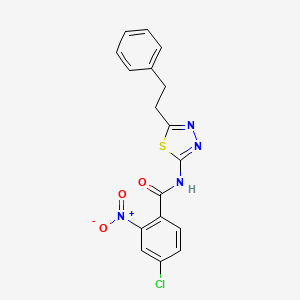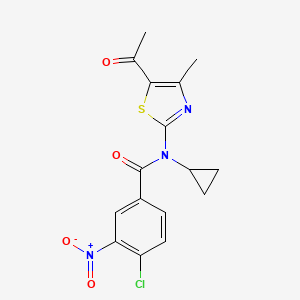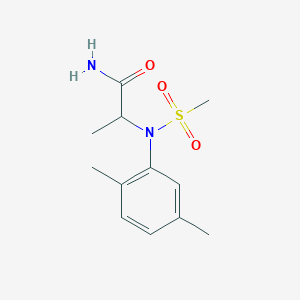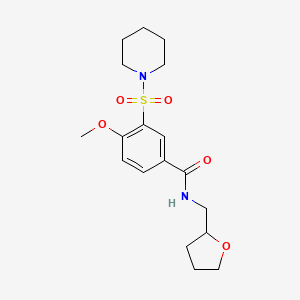![molecular formula C17H18ClFN2O3 B4731044 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B4731044.png)
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide is an organic compound with a complex structure that includes a chloro-fluorophenyl group, a methyl group, and a tetrahydrofuran-2-yl ethyl group attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-6-fluorophenyl acetic acid and an amide derivative.
Introduction of the Tetrahydrofuran-2-yl Ethyl Group: This step involves the reaction of the oxazole intermediate with a tetrahydrofuran-2-yl ethyl halide under basic conditions to form the desired product.
Final Coupling Reaction: The final step involves coupling the intermediate with 5-methyl-1,2-oxazole-4-carboxylic acid chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
- 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
Uniqueness
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide is unique due to the presence of the tetrahydrofuran-2-yl ethyl group, which imparts specific properties to the compound, such as increased solubility and potential for specific biological interactions. This distinguishes it from other similar compounds that lack this functional group.
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(oxolan-2-yl)ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3/c1-9(13-7-4-8-23-13)20-17(22)14-10(2)24-21-16(14)15-11(18)5-3-6-12(15)19/h3,5-6,9,13H,4,7-8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWVSXAVAFMKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B4730968.png)

![2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B4730985.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4730986.png)
![7-methyl-2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4730995.png)
![isopropyl 2-{[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4731002.png)

![Propan-2-yl 5-carbamoyl-4-methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B4731020.png)
![3-[(4-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4731027.png)
![N~1~-(3-NITROPHENYL)-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE](/img/structure/B4731032.png)


![N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B4731052.png)
